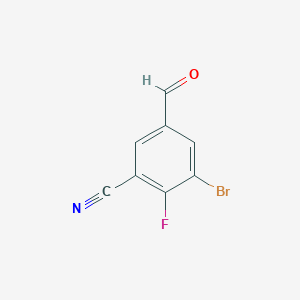

3-Bromo-2-fluoro-5-formylbenzonitrile

Description

3-Bromo-2-fluoro-5-formylbenzonitrile is a halogenated aromatic compound featuring bromo (Br), fluoro (F), and formyl (CHO) substituents at positions 3, 2, and 5, respectively, on a benzonitrile backbone. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The electron-withdrawing nature of the cyano (CN) and formyl groups enhances reactivity toward nucleophilic substitution or cross-coupling reactions, while the halogens influence both stability and intermolecular interactions .

Properties

Molecular Formula |

C8H3BrFNO |

|---|---|

Molecular Weight |

228.02 g/mol |

IUPAC Name |

3-bromo-2-fluoro-5-formylbenzonitrile |

InChI |

InChI=1S/C8H3BrFNO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H |

InChI Key |

CPEMWGNAJPFZSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) with continuous stirring overnight. After the reaction, the mixture is cooled, filtered, and purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cycloaddition Reactions: The compound can be used in cycloaddition reactions to form heterocyclic compounds

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

3-Bromo-2-fluoro-5-formylbenzonitrile is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with target proteins, thereby altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituent types or positions, leading to distinct physicochemical and functional properties:

*Calculated based on molecular formula.

Key Observations :

- Electron Effects : The formyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to methoxy (OCH₃) or trifluoromethoxy (OCF₃) groups .

- Reactivity : The formyl group enables condensation or nucleophilic addition reactions, unlike inert halogens or alkoxy groups in analogues .

- Polarity : The target compound likely has higher polarity than 5-bromo-2,3-difluorobenzonitrile () due to the formyl group, impacting solubility and chromatographic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.